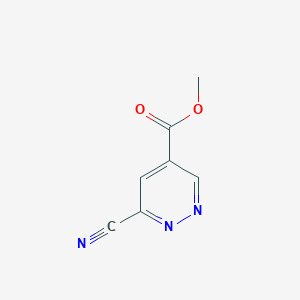

Methyl 6-cyanopyridazine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-cyanopyridazine-4-carboxylate is a chemical compound with the molecular formula C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol . It is a pyridazine derivative, which is a class of heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

Methyl 6-cyanopyridazine-4-carboxylate can be synthesized through a reaction involving methyl 6-chloropyridazine-4-carboxylate, zinc cyanide (Zn(CN)₂), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in anhydrous dimethylformamide (DMF). The reaction mixture is heated to 100°C for 3 hours under a nitrogen atmosphere. After the reaction, the mixture undergoes aqueous workup and purification by column chromatography to yield the desired product as a white solid .

Chemical Reactions Analysis

Methyl 6-cyanopyridazine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Oxidation and Reduction:

Scientific Research Applications

Methyl 6-cyanopyridazine-4-carboxylate is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of biological pathways and molecular interactions involving pyridazine derivatives.

Medicine: Research involving this compound contributes to the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 6-cyanopyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways involving nitrogen-containing heterocycles, which are known to exhibit various biological activities. detailed studies on the exact molecular targets and pathways are limited .

Comparison with Similar Compounds

Methyl 6-cyanopyridazine-4-carboxylate can be compared with other pyridazine derivatives, such as:

Pyridazine: A basic heterocyclic compound with two adjacent nitrogen atoms.

Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position of the ring, known for its diverse biological activities.

Methyl 6-chloropyridazine-4-carboxylate: A precursor in the synthesis of this compound.

These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.

Biological Activity

Methyl 6-cyanopyridazine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a cyano group and a carboxylate ester. This structure is significant as it influences the compound's reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antitumor Activity : Research indicates that derivatives of pyridazine compounds exhibit cytotoxic effects against various cancer cell lines. The introduction of different substituents can enhance their antitumor properties, as seen in studies involving related compounds .

- Antimicrobial Properties : Similar derivatives have shown promising antimicrobial activity, particularly against strains of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways .

- Enzyme Inhibition : this compound has been explored for its potential to inhibit specific enzymes linked to disease processes, such as kinases involved in cancer progression .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the this compound structure significantly impact its biological activity. For instance:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 4-position | Methyl group | Enhanced cytotoxicity against cancer cells |

| 6-position | Cyano group | Increased enzyme inhibition potency |

| Carboxylate group | Ester vs. Acid | Ester form generally exhibits better bioavailability |

These findings suggest that careful tuning of substituents can optimize the pharmacological profile of this compound.

Case Studies

- Antitumor Efficacy : A study evaluated this compound derivatives against human tumor cell lines, revealing IC50 values that indicate significant antiproliferative activity. The most potent derivatives were those with additional aromatic groups that enhanced interaction with cellular targets .

- Antimicrobial Testing : In another study, the compound was tested against various microbial strains, showing effective inhibition at low concentrations. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

- Enzyme Inhibition : A recent investigation into kinase inhibitors highlighted that this compound could effectively inhibit specific kinases involved in cancer signaling pathways, demonstrating its potential as a therapeutic agent .

Properties

Molecular Formula |

C7H5N3O2 |

|---|---|

Molecular Weight |

163.13 g/mol |

IUPAC Name |

methyl 6-cyanopyridazine-4-carboxylate |

InChI |

InChI=1S/C7H5N3O2/c1-12-7(11)5-2-6(3-8)10-9-4-5/h2,4H,1H3 |

InChI Key |

LPJVTHHTOZNZIX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NN=C1)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.